SBE13-Hydrochlorid

Übersicht

Beschreibung

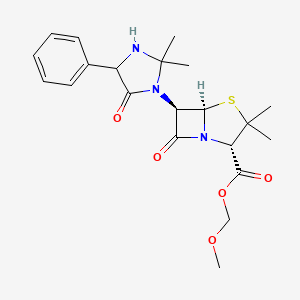

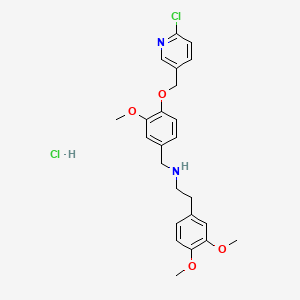

SBE 13 hydrochloride is a highly potent and selective inhibitor of polo-like kinase 1 (PLK1). It is known for its ability to target the inactive conformation of the kinase, making it a valuable tool in cell signaling studies and cancer research . The compound has a molecular formula of C24H27ClN2O4·HCl and a molecular weight of 479.40 g/mol .

Wissenschaftliche Forschungsanwendungen

SBE 13 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of PLK1 and its effects on cell cycle regulation.

Biology: Employed in cell signaling studies to understand the role of PLK1 in various cellular processes.

Medicine: Investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting PLK1 .

Wirkmechanismus

Target of Action

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a member of a family of highly conserved serine/threonine kinases and plays a key role in mitosis, where it modulates the spindle checkpoint at the metaphase/anaphase transition . It is over-expressed in various human tumors and serves as a negative prognostic marker in cancer patients .

Mode of Action

SBE13 hydrochloride targets Plk1 in its inactive conformation . This leads to selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of SBE13 into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .

Biochemical Pathways

The primary biochemical pathway affected by SBE13 hydrochloride is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By inhibiting Plk1, SBE13 hydrochloride disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

SBE13 hydrochloride has been shown to significantly reduce cell proliferation and induce apoptosis in cancer cell lines . Increasing concentrations of SBE13 result in increasing amounts of cells in G2/M phase . The kinase activity of Plk1 was inhibited with an IC50 of 200 pM .

Action Environment

The action of SBE13 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules in the cellular environment can potentially impact the efficacy of SBE13 hydrochloride.

Biochemische Analyse

Biochemical Properties

SBE13 hydrochloride targets the inactive conformation of Plk1 . It exhibits selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of SBE13 hydrochloride into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .

Cellular Effects

SBE13 hydrochloride has been shown to significantly reduce cell proliferation and induce apoptosis in HeLa cells . Increasing concentrations of SBE13 hydrochloride result in increasing amounts of cells in G2/M phase . It does not change morphology after treatment of primary cells .

Molecular Mechanism

SBE13 hydrochloride exerts its effects at the molecular level by inhibiting the kinase activity of Plk1 . It targets Plk1 in its inactive conformation, leading to selectivity within the Plk family and towards Aurora A .

Temporal Effects in Laboratory Settings

In laboratory settings, increasing concentrations of SBE13 hydrochloride result in increasing amounts of cells in G2/M phase 13 hours after double thymidin block of HeLa cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 6-chloro-3-pyridinemethanol in the presence of a base to form the intermediate compound.

Introduction of the amine group: The intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to introduce the amine group.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of SBE 13.

Industrial Production Methods

Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SBE 13 Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: SBE 13 Hydrochlorid kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

SBE 13 Hydrochlorid hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von PLK1 und ihre Auswirkungen auf die Zellzyklusregulation zu untersuchen.

Biologie: Wird in der Zellsignalisierungsforschung eingesetzt, um die Rolle von PLK1 in verschiedenen zellulären Prozessen zu verstehen.

Medizin: Wird wegen seines Potenzials in der Krebstherapie untersucht, da es in Krebszellen Apoptose induzieren kann.

Industrie: Wird bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf PLK1 abzielen .

Wirkmechanismus

SBE 13 Hydrochlorid übt seine Wirkung aus, indem es PLK1 selektiv hemmt. Es bindet an die inaktive Konformation der Kinase, verhindert deren Aktivierung und die anschließende Phosphorylierung nachgeschalteter Zielmoleküle. Diese Hemmung führt in Krebszellen zu einem Zellzyklusarrest und Apoptose. Die Verbindung beeinflusst andere Kinasen wie PLK2, PLK3 und Aurora A Kinase nicht signifikant .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BI 2536: Ein weiterer potenter PLK1-Inhibitor mit einem ähnlichen Wirkmechanismus.

Volasertib: Ein PLK1-Inhibitor, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.

Rigosertib: Hemmt PLK1 zusammen mit anderen Kinasen wie Bcr-Abl und Flt1

Einzigartigkeit

SBE 13 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für PLK1 und seiner Fähigkeit, an die inaktive Konformation der Kinase zu binden. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel .

Eigenschaften

IUPAC Name |

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSVDJLQQXEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474576 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052532-15-6 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052532-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

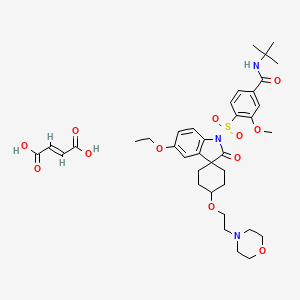

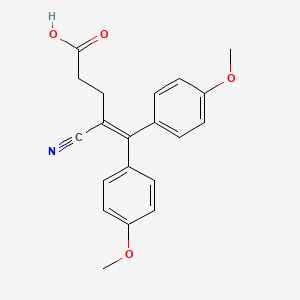

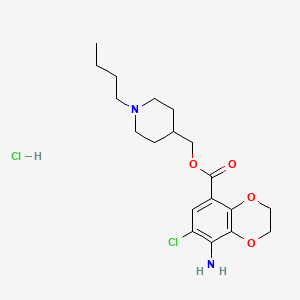

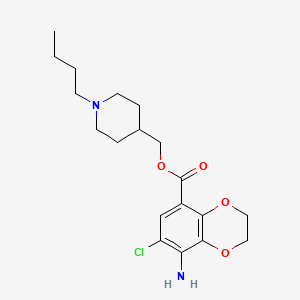

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.